Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-: is an organic compound with a complex structure that includes a benzamide moiety and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- typically involves the reaction of benzoyl chloride with 5,5-dimethyl-3-oxo-1-cyclohexen-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology and Medicine: Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of new polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets. The benzamide moiety can form hydrogen bonds with biological molecules, while the cyclohexenone ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Benzamide, N-(3-oxocyclohex-1-en-1-yl)-
- Benzamide, N-(2,3-dihydro-5-methyl-2-oxo-4-pyrimidinyl)-
Comparison: Compared to similar compounds, Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- is unique due to the presence of the dimethyl groups on the cyclohexenone ring.
Properties
CAS No. |
23674-57-9 |
---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzamide |
InChI |
InChI=1S/C15H17NO2/c1-15(2)9-12(8-13(17)10-15)16-14(18)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,16,18) |
InChI Key |
XAXJAVCKMWVKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.